3-Iodo-5-(trifluoromethyl)picolinic acid

Catalog No.
S15989457
CAS No.
M.F
C7H3F3INO2
M. Wt
317.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-5-(trifluoromethyl)picolinic acid

Product Name

3-Iodo-5-(trifluoromethyl)picolinic acid

IUPAC Name

3-iodo-5-(trifluoromethyl)pyridine-2-carboxylic acid

Molecular Formula

C7H3F3INO2

Molecular Weight

317.00 g/mol

InChI

InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,(H,13,14)

InChI Key

REPWOQVLLZCYIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C(=O)O)C(F)(F)F

3-Iodo-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of an iodine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. Its chemical formula is C7H3F3INO2C_7H_3F_3INO_2, and it has a molecular weight of approximately 251.1 g/mol. This compound belongs to a class of heterocyclic compounds that are often utilized in pharmaceutical and agrochemical applications due to their unique chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions may modify the functional groups attached to the picolinic acid core.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing its reactivity and potential applications.

Common reagents for these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions, such as temperature and pH, can significantly influence the outcomes of these reactions.

The biological activity of 3-iodo-5-(trifluoromethyl)picolinic acid is notable in various fields, particularly in agrochemicals. Compounds containing trifluoromethyl groups are often associated with increased potency against pests and pathogens. Research indicates that similar compounds exhibit herbicidal, fungicidal, and insecticidal properties, making them valuable in agricultural applications. Furthermore, derivatives of picolinic acid have been studied for their potential roles in neurological disorders and metabolic diseases due to their ability to modulate certain biochemical pathways.

Several synthesis methods have been reported for 3-iodo-5-(trifluoromethyl)picolinic acid:

  • Direct Halogenation: The compound can be synthesized via direct iodination of 5-(trifluoromethyl)picolinic acid using iodine in the presence of an appropriate solvent like tetrahydrofuran.
  • Electrophilic Aromatic Substitution: Starting from picolinic acid, electrophilic substitution reactions can introduce iodine at the desired position while maintaining the trifluoromethyl group.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the final product.

These methods require careful control of reaction conditions to optimize yield and purity.

3-Iodo-5-(trifluoromethyl)picolinic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting neurological pathways.
  • Agrochemicals: The compound is explored for its potential as a herbicide or fungicide due to its biological activity against pests.
  • Material Science: Its unique chemical properties may be harnessed in the development of novel materials with specific functionalities.

Interaction studies involving 3-iodo-5-(trifluoromethyl)picolinic acid often focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action in biological systems, particularly how it interacts with enzymes or receptors relevant to its pharmacological effects. Such investigations are crucial for understanding its efficacy and safety profile in potential applications.

Several compounds share structural similarities with 3-iodo-5-(trifluoromethyl)picolinic acid, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
3-Chloro-5-(trifluoromethyl)picolinic acidC7H3ClF3NO2C_7H_3ClF_3NO_2Chlorine substituent instead of iodine
3-Iodopicolinic acidC6H4INO2C_6H_4INO_2Lacks trifluoromethyl group
5-(Trifluoromethyl)picolinic acidC6H4F3NO2C_6H_4F_3NO_2No halogen at the 3-position

Uniqueness: The presence of both iodine and a trifluoromethyl group distinguishes 3-iodo-5-(trifluoromethyl)picolinic acid from its analogs, potentially enhancing its reactivity and biological effects compared to other derivatives. This combination may result in improved efficacy as an agrochemical or pharmaceutical agent.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

316.91606 g/mol

Monoisotopic Mass

316.91606 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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